(2Z)-furan-2-yl(methoxyimino)ethanoic acid
Description
Contextualization within Oxime and Furan (B31954) Chemistry Research
The study of (2Z)-furan-2-yl(methoxyimino)ethanoic acid is deeply rooted in the broader fields of furan and oxime chemistry. Furan, a five-membered aromatic heterocycle containing one oxygen atom, is a structural motif found in numerous biologically active compounds and serves as a versatile precursor in organic synthesis. smolecule.comnih.gov Furan derivatives are explored for a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and antiviral properties. researchgate.netutripoli.edu.ly
Simultaneously, the oxime functional group (C=N-O) has garnered significant attention in medicinal chemistry. Oxime-based compounds are known for their diverse biological activities. encyclopedia.pubnih.gov The incorporation of an oxime, specifically an O-alkyloxime like the methoxyimino group in the title compound, can profoundly influence a molecule's stability, and pharmacokinetic profile. In the context of antibiotics, the methoxyimino group is particularly noted for conferring resistance to β-lactamase enzymes, which are produced by bacteria to inactivate β-lactam antibiotics. tsijournals.com
Significance as a Pivotal Intermediate in Organic Synthesis
The primary significance of this compound lies in its role as a key precursor for the synthesis of the second-generation cephalosporin (B10832234) antibiotic, cefuroxime (B34974). semnan.ac.ir Cephalosporins are a vital class of β-lactam antibiotics used to treat a wide array of bacterial infections. The side chain attached to the 7-aminocephalosporanic acid (7-ACA) nucleus is a major determinant of the antibiotic's spectrum of activity and stability. This compound provides the acyl side chain for cefuroxime. nih.gov
The stereochemistry of the methoxyimino group is of paramount importance. The (Z)-isomer (also referred to as the syn-isomer) of the oxime-containing side chain has been shown to exhibit significantly superior antibacterial activity compared to the corresponding (E)-isomer (anti-isomer). tsijournals.com This is because the specific spatial orientation of the (Z)-configuration is crucial for effective binding to penicillin-binding proteins (PBPs) located within the bacterial cell wall. This binding inhibits the final stage of bacterial cell wall synthesis, leading to cell lysis and death. nih.govpatsnap.compatsnap.com Furthermore, this configuration contributes to the stability of the antibiotic against many β-lactamase enzymes, thereby broadening its spectrum of activity.
The synthesis of this crucial intermediate is a subject of extensive research, with various methods developed to ensure high purity and stereoselectivity. Common synthetic routes often start from 2-acetylfuran (B1664036) or furan-2-carbaldehyde. guidechem.com For instance, one pathway involves the conversion of 2-acetylfuran to a furan keto-acid, which is then condensed with methoxyamine hydrochloride to yield the desired product. guidechem.com Another method involves the reaction of furan-2-carbaldehyde with methoxyamine hydrochloride in the presence of a base. Achieving a high selectivity for the desired (Z)-isomer is a key challenge and focus of process optimization in industrial synthesis. google.com
Beyond its primary role in cefuroxime synthesis, the reactive nature of its functional groups—the furan ring, the oxime ether, and the carboxylic acid—makes it a versatile building block for creating other complex organic molecules with potential biological activities. smolecule.com The carboxylic acid can undergo esterification, the furan ring can be subjected to oxidation to form derivatives like furan-2,3-diones, and the methoxyimino group can participate in nucleophilic substitution reactions. smolecule.com
Detailed Research Findings
The unique molecular structure of this compound has prompted detailed studies into its physicochemical and spectroscopic properties to ensure its identity and purity, which are critical for its use in pharmaceutical manufacturing.
Physicochemical and Spectroscopic Data
Below are key data points for this compound and its commonly used ammonium (B1175870) salt.
Interactive Data Table: Properties of this compound and its Ammonium Salt
| Property | This compound | Ammonium (2Z)-furan-2-yl(methoxyimino)acetate |
| CAS Number | 39684-61-2 | 97148-39-5 |
| Molecular Formula | C₇H₇NO₄ | C₇H₁₀N₂O₄ guidechem.com |
| Molecular Weight | 169.13 g/mol | 186.17 g/mol guidechem.com |
| Appearance | Off-white powder | Yellow crystalline substance guidechem.com |
| Melting Point | Not specified | 87-89 °C guidechem.com |
| IUPAC Name | (2Z)-2-(furan-2-yl)-2-(methoxyimino)acetic acid lgcstandards.com | Ammonium (2Z)-2-(furan-2-yl)-2-(methoxyimino)acetate |
Spectroscopic Data
Spectroscopic analysis is fundamental for confirming the structure and, crucially, the Z-configuration of the molecule.
| Spectroscopy Type | Observed Peaks/Signals |
| Infrared (IR) (KBr, cm⁻¹) | 3128, 2528, 1737, 1646, 1608, 1582, 1483, 2835 |
| ¹H-NMR (D₂O, DMSO-d₆, δ ppm) | 7.53 (m, 1H), 6.62 (m, 1H), 6.46 (m, 1H), 3.84 (s, 3H) |
Structure
2D Structure
3D Structure
Properties
CAS No. |
39684-61-2 |
|---|---|
Molecular Formula |
C7H7NO4 |
Molecular Weight |
169.13 g/mol |
IUPAC Name |
(2E)-2-(furan-2-yl)-2-methoxyiminoacetic acid |
InChI |
InChI=1S/C7H7NO4/c1-11-8-6(7(9)10)5-3-2-4-12-5/h2-4H,1H3,(H,9,10)/b8-6+ |
InChI Key |
ZNQCEVIJOQZWLO-SOFGYWHQSA-N |
SMILES |
CON=C(C1=CC=CO1)C(=O)O |
Isomeric SMILES |
CO/N=C(\C1=CC=CO1)/C(=O)O |
Canonical SMILES |
CON=C(C1=CC=CO1)C(=O)O |
Other CAS No. |
65866-86-6 39684-61-2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2z Furan 2 Yl Methoxyimino Ethanoic Acid
Established Synthetic Pathways and Precursors
The synthesis of (2Z)-furan-2-yl(methoxyimino)ethanoic acid has been approached through various established routes, primarily relying on readily available furan (B31954) derivatives as starting materials. These pathways are designed to efficiently construct the core structure with the desired stereochemistry.
Condensation Reactions with Furan-2-carbaldehyde and Methoxyamine Derivatives
A primary and straightforward method for the synthesis of furan-2-yl(methoxyimino)ethanoic acid involves the condensation of furan-2-carbaldehyde with a methoxyamine derivative. This reaction is typically carried out in the presence of a base. The reaction conditions often include the use of solvents such as ethanol (B145695) or methanol (B129727), and the reaction is generally conducted at room temperature or slightly elevated temperatures. Bases like sodium hydroxide (B78521) or potassium carbonate are commonly employed to facilitate the reaction.
Multi-Step Approaches to the Core Structure
A prevalent multi-step industrial synthesis commences with 2-acetylfuran (B1664036). google.comguidechem.com This precursor undergoes an oxidation reaction with sodium nitrite (B80452), catalyzed by a metal salt such as copper sulfate (B86663), to yield the intermediate 2-oxo-2-furanacetic acid. google.com This keto acid is then reacted with a methoxyammonium salt to form the desired methoxyimino functional group. google.com This multi-step approach allows for greater control over the introduction of the necessary functional groups and is a widely adopted strategy in commercial production. guidechem.comnih.gov
Table 1: Two-Step Synthesis of this compound from 2-acetylfuran
| Step | Reactants | Reagents/Catalysts | Key Conditions | Intermediate/Product | Yield |
|---|---|---|---|---|---|
| 1 | 2-acetylfuran, Water | Sodium nitrite, Copper sulfate pentahydrate, Hydrochloric acid, Sulfuric acid | Temperature raised to 65°C, controlled addition of reagents | 2-oxo-2-furanacetic acid | 98.67% (content) |
| 2 | 2-oxo-2-furanacetic acid | Methoxyammonium salt | Reaction at 10-50°C for 2-5 hours | This compound | 85% (overall) |
Stereoselective Synthesis and Z-Isomer Control
The biological activity of cefuroxime (B34974) is critically dependent on the (Z)-configuration of the methoxyimino group. Therefore, achieving high stereoselectivity in the synthesis of this compound is of paramount importance.
Strategies for Enhanced (2Z)-Configuration Selectivity
During the synthesis, a mixture of (Z) and (E) isomers is often formed. To enhance the proportion of the desired (Z)-isomer, specific strategies are employed. One notable method involves the use of ultraviolet (UV) irradiation. google.com Irradiating the reaction mixture with 365nm UV light has been shown to significantly improve the selectivity for the cis (Z) structure, achieving a selectivity of up to 97%. google.com This photochemical isomerization is a key step in ensuring the final product has the correct stereochemistry for its subsequent use in antibiotic synthesis.
Catalytic and Photochemical Methods for Stereocontrol
Beyond UV irradiation, research into catalytic and other photochemical methods for stereocontrol in oxime ether synthesis is an active area. While specific catalytic methods for the direct stereoselective synthesis of this compound are not extensively detailed in readily available literature, the principles of stereocontrolled synthesis are applicable. The choice of reaction conditions, including solvents and catalysts, can influence the isomeric ratio. Photolytically promoted E→Z isomerization is a recognized strategy for controlling the stereochemistry of oxime ethers. researchgate.net
Table 2: Effect of UV Irradiation on Z-Isomer Selectivity
| Step | Conditions | Initial Z/E Ratio | Final Z-isomer Selectivity |
|---|---|---|---|
| Photochemical Isomerization | Irradiation with 365nm UV light for 1-5 hours in ethanol | Not specified | 97% |
Industrial Scale-Up and Process Intensification Research
The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of process scale-up and intensification. The goal is to develop safe, efficient, and cost-effective manufacturing processes.
Industrial production methods often mirror the synthetic routes used in the laboratory but are optimized for larger scales. This can involve the use of continuous flow reactors to improve heat and mass transfer, enhance safety, and increase throughput. Process intensification, a key concept in modern chemical engineering, aims to develop smaller, cleaner, and more energy-efficient technologies. For the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, this can involve shifting from traditional batch reactors to continuous manufacturing processes. cetjournal.it Research in this area for the synthesis of this compound would likely focus on optimizing reaction conditions in continuous systems, developing more efficient catalytic processes, and implementing in-line monitoring and control to ensure consistent product quality and high yields. While specific research on the process intensification for this particular compound is not widely published, the general principles are actively being applied to the synthesis of fine chemicals and pharmaceuticals.
Optimization of Reaction Conditions for Industrial Efficiency
One advanced approach begins with 2-acetylfuran, which is oxidized to 2-oxo-2-furanacetic acid. This intermediate is then oximated with a methoxyammonium salt. A key optimization in this pathway is the use of metal salt catalysis (e.g., copper sulfate) during the oxidation of 2-acetylfuran with sodium nitrite, which has been shown to drive the conversion of the starting material to completion (100%), yielding 2-oxo-2-furanacetic acid at a purity of 98.67%. tandfonline.com Another significant improvement involves the direct use of aqueous methoxyamine hydrochloride solutions for the oximation step. This modification simplifies the process by eliminating the need for a separate distillation step to prepare a pure methoxyamine solution, thereby reducing the consumption of alkali and energy, and minimizing the loss of volatile methoxyamine. krishisanskriti.org
Further refinements target the crucial Z-isomer selectivity. It has been demonstrated that irradiating the reaction mixture with 365nm ultraviolet light can significantly improve the selectivity for the desired cis-structure (Z-isomer) to as high as 97%. tandfonline.com The choice of solvent and base also plays a critical role, with ethanol and methanol being common solvents and inorganic bases like sodium hydroxide or potassium carbonate used to facilitate the reaction. tandfonline.com
The following table summarizes and compares various optimized reaction conditions for the synthesis of this compound and its precursors.
| Starting Material | Key Reagents & Catalysts | Temperature | Key Optimization Feature | Reported Outcome |
| 2-acetylfuran | Sodium nitrite, Metal salt (e.g., CuSO₄), Methoxyammonium salt | 65°C (oxidation) | Metal salt catalysis for complete conversion; UV irradiation for isomer selectivity. tandfonline.com | 100% conversion of 2-acetylfuran; 97% Z-isomer selectivity. tandfonline.com |
| Furan aldehyde acid | Aqueous methoxyamine hydrochloride | Not specified | Direct use of aqueous methoxyamine HCl solution. krishisanskriti.org | Simplified process, reduced alkali and energy consumption. krishisanskriti.org |
| 2-acetylfuran | Oxidant, Alcohol, Conc. H₂SO₄, Methoxyamine solution | Not specified | Multi-step process involving esterification before oximation. flinders.edu.au | Provides an alternative pathway to the target compound. flinders.edu.au |
Implementation of Advanced Reactor Technologies
For the industrial-scale production of fine chemicals and pharmaceutical intermediates like this compound, a shift from traditional batch reactors to advanced reactor technologies is underway. Continuous-flow microreactors, in particular, offer substantial advantages that address many of the challenges associated with batch processing. tandfonline.comtandfonline.com
Microreaction technology utilizes reactors with channels on the millimeter or micron scale, which provides a very high surface-area-to-volume ratio. researchgate.net This characteristic leads to significant enhancements in process control, safety, and efficiency. Key benefits include:
Superior Heat and Mass Transfer: The small channel dimensions facilitate rapid and efficient heat exchange, allowing for precise temperature control of highly exothermic or temperature-sensitive reactions. This minimizes the formation of thermal degradation by-products and improves selectivity. tandfonline.comresearchgate.net
Enhanced Safety: Continuous-flow reactors handle only small volumes of reactants at any given moment. This minimal hold-up of hazardous reagents dramatically reduces the risks associated with explosive intermediates or runaway reactions, which can be a concern in large-scale batch processes. tandfonline.comtandfonline.com
Improved Mixing and Yield: The micro-mixing of reactants in these systems is highly efficient, leading to more uniform reaction conditions, faster reaction rates, and often higher product yields and purity compared to conventional stirred-tank reactors. tandfonline.com
Seamless Scalability: Scaling up production in a continuous-flow system is typically achieved by "numbering-up"—running multiple microreactors in parallel—or by extending the operational time. This approach avoids the complex and often unpredictable challenges of scaling up batch reactors, where heat and mass transfer dynamics change significantly with volume. researchgate.net
While specific applications of microreactors for the synthesis of this compound are not extensively detailed in the public literature, the technology is widely applied to analogous fine chemical syntheses involving hazardous reagents, precise temperature control, and the need for high purity. krishisanskriti.orgtandfonline.com The implementation of such continuous-flow systems is a logical step for optimizing the industrial production of this critical cefuroxime intermediate.
Synthesis and Derivatization of Ammonium (B1175870) Salt Forms
Preparation of this compound Ammonium Salt
The ammonium salt of this compound, also known as SMIA (furan ammonium salt), is a critical, stable intermediate in the manufacturing of cefuroxime. krishisanskriti.org Several methods have been developed for its preparation, focusing on achieving high yield and purity of the desired Z-isomer.
One effective, high-selectivity method starts with 2-acetylfuran. The process involves two main stages. First, 2-oxo-2-furanacetic acid is prepared by reacting 2-acetylfuran with sodium nitrite under metal salt catalysis. In the second stage, this intermediate is reacted with a methoxyammonium salt. After the initial reaction, the organic phase is irradiated with 365nm UV light to maximize the conversion to the Z-isomer. The final step is the salt formation, where a saturated ethanol solution of ammonia (B1221849) gas is added dropwise to the intermediate product at a controlled temperature of 0°C and a pH of 8. This process results in the precipitation of the ammonium salt with a reported yield of 85%. tandfonline.com
Another documented synthesis route involves the oximation of 2-oxo-2-furyl acetate. In this method, the starting material is dissolved in water, the pH is adjusted to 3-4 with a mineral acid, and an aqueous solution of methoxamine (B1676408) is added. The reaction is maintained at 20-25°C. After the reaction, the product is extracted into an organic solvent. Gaseous or liquid ammonia is then introduced into the organic phase to precipitate the crude ammonium salt, which is subsequently purified by recrystallization. researchgate.net
The table below outlines the key parameters for different preparation methods of the ammonium salt.
| Precursor | Key Reagents | pH Control | Temperature | Yield |
| 2-oxo-2-furanacetic acid | Methoxyammonium salt, Ammonia gas in ethanol | pH adjusted to 8 for salt formation. tandfonline.com | 0°C for salt formation. tandfonline.com | 85%. tandfonline.com |
| 2-oxo-2-furyl acetate | Methoxamine solution, Ammonia (gas or liquid) | pH 3-4 for oximation; pH 6.5-7 at end. researchgate.net | 20-25°C for oximation; 0-5°C for amination. researchgate.net | Not specified |
| Acetyl furan / Benzaldehyde product | Potassium permanganate (B83412), Methoxyamine HCl | pH 5-6 for oximation. krishisanskriti.org | 40°C for oximation. krishisanskriti.org | Not specified |
Influence of Salt Formation on Synthetic Processes
This compound ammonium salt is a yellow crystalline solid. krishisanskriti.org The formation of a stable, crystalline solid from the reaction mixture provides a highly effective method for purification. Crystallization allows for the separation of the desired product from soluble impurities, unreacted starting materials, and, crucially, the undesired (E)-isomer by-product. This significantly enhances the purity of the intermediate, which is essential for the subsequent steps in the synthesis of the final active pharmaceutical ingredient (API).
Furthermore, the ammonium salt form often exhibits greater stability and is easier to handle and store compared to the free acid. This improved stability is advantageous for industrial processes, where intermediates may need to be stored before proceeding to the next synthetic stage. The solid, crystalline nature of the salt makes it easier to isolate, dry, and weigh accurately on a large scale compared to oils or less stable solids. Therefore, the deliberate formation of the ammonium salt is a critical process control point that ensures the quality and consistency of the intermediate used in the production of cefuroxime sodium and cefuroxime ester. krishisanskriti.org
Identification and Control of Process-Related Impurities
Formation Mechanisms of By-products During Synthesis
In the synthesis of this compound, the control of process-related impurities is paramount to ensure the quality of the final API. The most significant impurity generated is the geometric isomer, (E)-2-methoxyimino-2-(furan-2-yl)acetic acid. flinders.edu.au
The formation of the methoxyimino group via the reaction of a ketone (2-oxo-2-furanacetic acid) with methoxyamine can result in a mixture of (Z) and (E) isomers. The desired (Z)-isomer is the thermodynamically less stable product, but it is the required configuration for the biological activity of cefuroxime. During the reaction, the (E)-isomer can be formed concurrently, with reports indicating it can constitute 10-15% of the product mixture under certain conditions. flinders.edu.au The formation of this isomeric by-product necessitates specific control strategies, such as the use of UV irradiation to isomerize the (E)-form to the desired (Z)-form, or highly selective crystallization procedures to isolate the correct isomer. tandfonline.comflinders.edu.au
Methodologies for Impurity Profiling and Mitigation
The control of impurities is a critical aspect of synthesizing active pharmaceutical ingredients (APIs) and their intermediates, such as this compound. Given its role as a key intermediate in the production of cephalosporin (B10832234) antibiotics like Cefuroxime, ensuring its purity is paramount to the safety and efficacy of the final drug product. daicelpharmastandards.com Impurities can originate from various sources, including starting materials, byproducts of side reactions, intermediates from incomplete reactions, and degradation products. scirp.org Therefore, robust methodologies for identifying, quantifying, and controlling these impurities are essential.
Impurity Profiling
Impurity profiling is the systematic process of detecting, identifying, and quantifying impurities present in a substance. For this compound, this involves a combination of advanced analytical techniques to separate and characterize structurally similar compounds and potential contaminants.
Common Impurities: The impurities associated with this compound can be categorized as follows:
Isomeric Impurities: The most significant impurity is often the (E)-isomer, (2E)-furan-2-yl(methoxyimino)ethanoic acid. The Z-configuration is crucial for the biological activity of the final antibiotic, making the control of its geometric isomer critical.
Process-Related Impurities: These can include unreacted starting materials, such as 2-acetylfuran or 2-oxo-2-furan acetic acid, depending on the synthetic route. google.com Additionally, byproducts from competing side reactions can lead to the formation of impurities. For instance, in the subsequent synthesis of Cefuroxime, unreacted reagents can lead to the formation of dimeric derivatives or other unwanted adducts. google.comjchps.com
Degradation Products: The furan ring can be susceptible to oxidation, potentially forming furan-2,3-dione derivatives under certain conditions.
Analytical Methodologies: A suite of sophisticated analytical techniques is employed to develop a comprehensive impurity profile. The hyphenation of chromatographic and spectrometric methods is particularly effective for this purpose. biomedres.us
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for separating and quantifying impurities. Reverse-phase HPLC methods are commonly developed to resolve the main compound from its (E)-isomer and other process-related impurities. scirp.org
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for the identification of unknown impurities. ajrconline.org It provides retention time data from the LC and mass-to-charge ratio information from the MS, allowing for the determination of the molecular weight of impurities, which is a critical step in their structural elucidation. scirp.orgbiomedres.us
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (including 1H NMR, 13C NMR, and 2D NMR techniques) is a powerful tool for the definitive structural characterization of isolated impurities. jchps.comajrconline.org It provides detailed information about the molecular structure and stereochemistry, which is essential for confirming the identity of isomeric impurities.
Supercritical Fluid Chromatography (SFC): SFC is emerging as an eco-friendly and efficient alternative to HPLC for separating chiral and achiral compounds, offering high resolution and fast analysis times. biomedres.usrsc.org
The table below summarizes the key analytical techniques used for impurity profiling of this compound.
| Analytical Technique | Application in Impurity Profiling | Key Information Provided |
| HPLC/UPLC | Separation and quantification of known and unknown impurities. | Retention time, peak purity, and concentration of impurities. |
| LC-MS/MS | Identification and structural elucidation of impurities. | Molecular weight and fragmentation patterns of impurities. scirp.org |
| NMR Spectroscopy | Definitive structural confirmation of isolated impurities. | Detailed molecular structure, connectivity, and stereochemistry. jchps.com |
| Gas Chromatography (GC) | Analysis of volatile organic impurities and residual solvents. | Detection and quantification of residual solvents from synthesis. biomedres.us |
| SFC | Chiral and achiral separation of isomers. | High-resolution separation of geometric isomers like the (E)-isomer. rsc.org |
Impurity Mitigation Strategies
Effective impurity control involves a multi-faceted approach that begins with the selection of raw materials and extends through the optimization of the synthesis and purification processes.
Control of Starting Materials: The purity of the final intermediate is highly dependent on the quality of the starting materials. For example, using highly pure 2-acetylfuran can prevent the carryover of related impurities into the final product. google.com Similarly, ensuring the purity of reagents can prevent the formation of unwanted derivatives, such as dimers, in subsequent reaction steps. google.com
Optimization of Reaction Conditions: Careful control of reaction parameters is crucial for minimizing the formation of byproducts and isomers.
pH Control: Adjusting the pH during the reaction and workup can significantly impact product yield and purity. For instance, in related syntheses, maintaining a pH of around 7.5 has been shown to improve conversion rates to 97%. jchps.com
Temperature Control: Conducting reactions at optimal temperatures can prevent degradation and the formation of temperature-sensitive byproducts. Reactions are often carried out at low temperatures (0 to 5°C) to enhance selectivity. jchps.com
Stereoselective Synthesis: Specific techniques can be employed to favor the formation of the desired (Z)-isomer. One patented method involves UV irradiation at a wavelength of 210-365nm, which improves the selectivity for the Z (cis) structure to 97%. google.com
Advanced Purification Techniques: After synthesis, purification steps are necessary to remove any remaining impurities.
Crystallization: This is a common and effective method for purifying the final product and removing significant amounts of impurities.
Chromatography: For impurities that are difficult to remove by crystallization, column chromatography or preparative HPLC may be employed to achieve the high purity required for pharmaceutical intermediates.
The following table outlines strategies for mitigating common impurities during the synthesis of this compound.
| Mitigation Strategy | Target Impurity Type | Description |
| Raw Material Purity Control | Process-Related Impurities | Use of high-purity starting materials and reagents to prevent the introduction and formation of impurities. google.com |
| Reaction Condition Optimization | Isomeric & Process-Related | Precise control of pH, temperature, and reaction time to maximize the yield of the desired product and minimize side reactions. jchps.com |
| Stereoselective Methods | Isomeric Impurities ((E)-isomer) | Employing techniques like UV irradiation to increase the formation of the desired (Z)-isomer over the unwanted (E)-isomer. google.com |
| Post-Synthesis Purification | All Impurity Types | Utilizing methods such as crystallization and chromatography to remove residual impurities from the final product. |
By integrating these advanced profiling and mitigation methodologies, manufacturers can consistently produce high-purity this compound, ensuring the quality and safety of the resulting antibiotic drug products.
Chemical Transformations and Reactivity Studies of 2z Furan 2 Yl Methoxyimino Ethanoic Acid
Transformations Involving the Furan (B31954) Ring
The furan ring, an aromatic heterocycle, imparts distinct reactivity to the molecule, making it susceptible to various transformations, particularly oxidative reactions.
The furan nucleus in (2Z)-furan-2-yl(methoxyimino)ethanoic acid is susceptible to oxidation by various oxidizing agents. This reactivity is a characteristic feature of the furan ring system. Studies have shown that treatment with common oxidizing agents can lead to ring-opening or modification, yielding different products depending on the reaction conditions.
The oxidation of furans can proceed through various mechanisms, often involving the formation of endoperoxide intermediates. For instance, the vapor-phase catalytic oxidation of furan and its derivatives is a known method for producing maleic acid. researchgate.net While specific studies on this compound are not extensively detailed in this context, the general reactivity of the furan ring suggests that similar transformations are plausible. The presence of the electron-withdrawing methoxyiminoethanoic acid side chain can influence the electron density of the furan ring, thereby affecting the rate and outcome of the oxidation reaction. researchgate.net
Under controlled conditions, selective oxidation can lead to valuable synthetic intermediates. For example, the oxidation of the furan ring in related compounds can result in the formation of furan-2,3-dione derivatives.
Table 1: Oxidative Reactions of the Furan Moiety
| Oxidizing Agent | Potential Product(s) | Reaction Conditions |
|---|---|---|
| Potassium permanganate (B83412) (KMnO₄) | Furan-2,3-dione derivatives, Ring-opened products (e.g., maleic acid derivatives) | Varies (e.g., temperature, solvent) |
| Chromium trioxide (CrO₃) | Furan-2,3-dione derivatives | Varies |
This table presents potential outcomes based on general furan chemistry and may not represent specific experimental results for this compound.
The furan ring is known to undergo electrophilic aromatic substitution reactions, typically at the C5 position, or the C2 position if C5 is occupied. The electron-rich nature of the furan ring facilitates attack by electrophiles. However, the substituent at the C2 position, the (methoxyimino)ethanoic acid group, is electron-withdrawing. This deactivating group directs incoming electrophiles to the C4 and C5 positions and generally makes the ring less reactive towards electrophilic substitution compared to unsubstituted furan.
Nucleophilic aromatic substitution on the furan ring is generally difficult and requires the presence of strong electron-withdrawing groups and a good leaving group. Given the existing substituent, such reactions are considered less favorable for this compound under typical conditions.
Reactions of the Methoxyimino Functional Group
The methoxyimino group is a key functional feature of this compound and is central to its utility in synthesis, particularly in the pharmaceutical industry where it is a crucial intermediate for cefuroxime (B34974). guidechem.com
The methoxyimino group can be reduced to the corresponding amino group. This transformation is a standard reaction in organic synthesis and can be achieved using various reducing agents. Common reagents for this type of reduction include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The resulting amino acid derivatives are valuable building blocks for the synthesis of more complex molecules.
Table 2: Reduction of the Methoxyimino Group
| Reducing Agent | Product |
|---|---|
| Sodium borohydride (NaBH₄) | (2Z)-amino(furan-2-yl)ethanoic acid derivatives |
This table illustrates a general transformation. Specific reaction conditions and yields would require experimental validation.
The methoxyimino group can participate in nucleophilic substitution reactions. smolecule.com This reactivity allows for the modification of the side chain, making it a versatile handle in organic synthesis. Nucleophiles such as amines or thiols can potentially displace the methoxy (B1213986) group, although such reactions are not as common as those involving the carboxylic acid function. The Z-configuration of the methoxyimino group is noted to be important for its biological activity in the context of antibiotics like cefuroxime. guidechem.com
The stability of the methoxyimino group towards hydrolysis is an important consideration. Under certain conditions, such as in the presence of strong acids or bases, the C=N bond of the oxime ether can be susceptible to cleavage. Hydrolysis would likely lead to the formation of a keto acid (2-oxo-2-(furan-2-yl)ethanoic acid) and methoxyamine. The carboxylic acid moiety can also influence the stability of the molecule. The compound can undergo hydrolysis under acidic or basic conditions, which could lead to the cleavage of the methoxyimino group or the ethanoic acid moiety. The (methoxyimino)ethanoic acid fragment is reported to be nearly perpendicular to the attached benzene (B151609) ring in a related structure, which could influence its stability and reactivity. nih.gov
Carboxylic Acid Functional Group Chemistry
The carboxylic acid group is a primary site for transformations of this compound, enabling the synthesis of various derivatives through well-established reactions such as esterification and amidation. Activation of this group, typically via conversion to a reactive acyl halide, is a key strategy for facilitating these coupling reactions.
Esterification and Amidation Reactions
The carboxylic acid functionality of this compound allows for its conversion into esters and amides, which is fundamental to its primary application as a key intermediate in the synthesis of the cephalosporin (B10832234) antibiotic, Cefuroxime. guidechem.com
Amidation: The formation of an amide bond is central to the incorporation of the furan-containing side chain into the antibiotic's core structure. The (2Z)-furan-2-yl(methoxyimino)acetyl moiety is coupled with the 7-amino group of 7-aminocephalosporanic acid (7-ACA) or a derivative thereof. This reaction, a cornerstone of Cefuroxime synthesis, creates the characteristic acetamido linkage essential for the drug's biological activity. nih.gov
Esterification: Ester derivatives are also of significant pharmaceutical importance. The prodrug Cefuroxime axetil, for instance, is the (1S)-1-(acetyloxy)ethyl ester of Cefuroxime. nih.govgoogle.com This modification is designed to improve the oral bioavailability of the antibiotic. The synthesis involves the esterification of the carboxylic acid group at the C4 position of the cephalosporin core, a reaction carried out after the initial amidation with this compound has occurred. google.com General esterification of related furan-based carboxylic acids can be achieved under standard conditions, such as refluxing in an alcohol with a catalytic amount of strong acid. nih.gov
The following table summarizes these critical transformations.
| Transformation | Reactant(s) | Key Reagent/Condition | Product Type | Significance |
| Amidation | This compound (or its activated form) + 7-aminocephalosporanic acid derivative | Coupling agents or acyl chloride | Amide (Cefuroxime core) | Forms the essential side chain of the Cefuroxime antibiotic. nih.gov |
| Esterification | Cefuroxime + (R,S)-1-acetoxyethyl bromide | Inert organic solvent (e.g., DMF, DMAc) | Ester (Cefuroxime axetil) | Creates a prodrug with enhanced oral bioavailability. google.com |
Formation of Reactive Acyl Halide Intermediates
To enhance the electrophilicity of the carboxyl carbon and facilitate nucleophilic acyl substitution, this compound is often converted into a more reactive intermediate, most commonly an acyl chloride. This transformation is a standard procedure in organic synthesis for activating carboxylic acids toward amidation or esterification under milder conditions.
The specific derivative, (Z)-2-(Furan-2-yl)-2-(methoxyimino)acetyl chloride, is a known and commercially available compound, confirming its utility in synthesis. pharmaffiliates.compharmaffiliates.com It is typically prepared by treating the parent carboxylic acid with a standard chlorinating agent.
| Reactant | Reagent | Product | CAS Number |
| This compound | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | (Z)-2-(Furan-2-yl)-2-(methoxyimino)acetyl chloride | 59176-08-8 |
The use of reagents like thionyl chloride requires careful control of reaction conditions. Research on the reaction of thionyl chloride with other furan derivatives, such as 2-methylfuran (B129897), has shown that side reactions, including ring chlorination, can occur. researchgate.net Therefore, optimization is necessary to ensure selective formation of the acyl chloride without compromising the integrity of the sensitive furan ring. The resulting acyl chloride is a highly valuable intermediate for efficiently coupling the side chain to the cephalosporin nucleus to form Cefuroxime.
Investigating Novel Reaction Pathways
Beyond the conventional chemistry of its carboxylic acid group, the unique combination of a furan ring and a methoxyimino group in this compound opens avenues for investigating more complex and unconventional transformations. Mechanistic studies and the application of catalysis are crucial for unlocking new synthetic possibilities.
Mechanistic Studies of Unconventional Transformations
The inherent reactivity of the furan ring and the stereochemistry of the methoxyimino group are subjects of advanced mechanistic studies.
Photocatalytic Z/E Isomerization: The Z-configuration of the methoxyimino group is crucial for the biological activity of Cefuroxime. Syntheses can often produce a mixture of E and Z isomers. Recent advances in photochemistry offer sophisticated methods for controlling this stereochemistry. Visible-light-mediated energy transfer (EnT) catalysis provides a mild and general method for the isomerization of oximes. nih.govnih.gov This process typically employs an iridium-based photosensitizer that, upon irradiation with blue light, enters an excited triplet state. organic-chemistry.org Energy transfer to the oxime facilitates rotation around the C=N bond, allowing for the conversion of the thermodynamically favored E-isomer to the less stable Z-isomer with high selectivity. nih.govorganic-chemistry.org This photocatalytic approach avoids harsh UV light and provides a precise tool for stereochemical control. organic-chemistry.org A Chinese patent also describes the use of UV irradiation at 365nm to improve the selectivity for the cis (Z) structure during the synthesis of the compound's ammonium (B1175870) salt, achieving a selectivity of 97%. google.com
Acid-Catalyzed Furan Ring Transformations: The furan ring, while aromatic, is susceptible to degradation under strongly acidic conditions. Mechanistic studies on the acid-catalyzed hydrolysis of furan and its derivatives show that the reaction proceeds via a slow proton transfer to an α-carbon of the furan ring, which is the rate-limiting step. researchgate.net This protonation disrupts the aromatic system and leads to ring-opening, forming dicarbonyl compounds. rsc.orgresearchgate.net While this pathway represents a decomposition route for this compound, understanding this mechanism is vital for defining the limits of reaction conditions, particularly for acid-catalyzed reactions like esterification.
Catalysis in Complex Reactions of the Compound
Catalysis plays a pivotal role in mediating the complex reactions of furan derivatives, enhancing selectivity, and enabling transformations that would otherwise be inefficient.
Brønsted and Lewis Acid Catalysis: In addition to their role in simple reactions like esterification, strong acids can catalyze more complex transformations of the furan scaffold. Studies on related 3-(furan-2-yl)propenoic acids have shown that Brønsted superacids like triflic acid (TfOH) or Lewis acids such as aluminum chloride (AlCl₃) can catalyze the hydroarylation of the carbon-carbon double bond. nih.govresearchgate.net The proposed mechanism involves the formation of highly reactive O,C-diprotonated electrophilic species. nih.gov Such superelectrophilic activation represents a powerful, albeit aggressive, method for functionalizing furan-containing molecules.
Heterogeneous Catalysis: The field of biomass valorization has driven significant research into heterogeneous catalysis for transforming furan derivatives. Various solid acid catalysts, including zeolites and heteropolyacids, have been effectively used for reactions such as the esterification of biomass-derived acids. frontiersin.org These catalysts offer advantages in terms of reusability and process simplification, aligning with the principles of green chemistry. frontiersin.org While specific applications to this compound are not widely reported, these studies provide a framework for developing more sustainable catalytic pathways for its derivatives.
The table below summarizes the catalytic systems relevant to the compound and its structural analogs.
| Catalyst Type | Example(s) | Reaction Type | Substrate/Product Focus |
| Photocatalyst | [Ir(dF-CF₃ppy)₂(dtbbpy)]PF₆ | Z/E Isomerization | Control of methoxyimino group stereochemistry. organic-chemistry.org |
| Brønsted Superacid | Triflic Acid (TfOH) | Hydroarylation | C-C bond formation on related furanopropenoic acids. nih.gov |
| Lewis Acid | Aluminum Chloride (AlCl₃) | Hydroarylation | C-C bond formation on related furanopropenoic acids. nih.gov |
| Heterogeneous Acid | Zeolites, Heteropolyacids | Esterification | General conversion of furan-based acids to esters. frontiersin.org |
| Metal Salt | Copper Sulfate (B86663) (CuSO₄) | Oxidation | Synthesis of a precursor to the target compound. google.com |
Strategic Applications As a Chemical Building Block
Central Role in Beta-Lactam Antibiotic Synthesis
The compound is a well-established and vital intermediate in the production of semi-synthetic cephalosporin (B10832234) antibiotics, a class of beta-lactam drugs crucial for treating a wide range of bacterial infections.
(2Z)-furan-2-yl(methoxyimino)ethanoic acid, often used in the form of its ammonium (B1175870) salt, is a principal raw material for the synthesis of the second-generation cephalosporin, Cefuroxime (B34974). guidechem.comgssrr.org It functions as the side-chain precursor that is attached to the core of the antibiotic molecule. The synthesis process involves activating the carboxylic acid group of the compound, for example, by converting it into an acid chloride using reagents like phosphorus pentachloride or oxalyl chloride. gssrr.orgchemicalbook.comsemnan.ac.ir This activated side-chain is then chemically bonded (acylated) to the 7-amino group of the cephalosporin nucleus, such as 7-aminocephalosporanic acid (7-ACA) or a derivative, to form the final antibiotic structure. gssrr.orgsemnan.ac.ir This specific side chain is a defining feature of Cefuroxime, contributing significantly to its antibacterial profile. gssrr.org
The stereochemistry of the methoxyimino group is not a trivial detail; it is fundamental to the biological activity of the resulting antibiotic. The (Z)-configuration of the side chain derived from this compound is essential for the antibiotic's efficacy. This specific spatial arrangement allows the final antibiotic molecule to bind effectively to Penicillin-Binding Proteins (PBPs) in bacteria, which is the mechanism that inhibits bacterial cell wall synthesis. Furthermore, this Z-geometry confers stability against beta-lactamases, a class of enzymes produced by resistant bacteria to inactivate beta-lactam antibiotics. The configuration is therefore a key factor in the structure-activity relationship, directly influencing both the potency and the resistance profile of the antibiotic.
Utility in Diverse Organic Molecule Construction
Beyond its primary role in antibiotic manufacturing, the chemical functionalities within this compound allow for its use in creating a variety of other organic structures.
The furan (B31954) ring within the molecule is a reactive heterocycle that can be chemically modified to produce other furan derivatives. For instance, the furan ring can undergo oxidation reactions using agents such as potassium permanganate (B83412) (KMnO₄). Such reactions can lead to the formation of furan-2,3-dione derivatives, demonstrating its utility as a starting point for more complex substituted furans. This reactivity allows chemists to use the compound as a scaffold to build other novel molecules containing a modified furan core.
The most prominent example of its use in building complex heterocyclic scaffolds is its incorporation into the cephalosporin structure. researchgate.net The cephalosporin core is a bicyclic system containing both a beta-lactam ring and a dihydrothiazine ring. By attaching the furan-containing side chain to this core, a complex, multi-ring molecular architecture is created. chemicalbook.comsemnan.ac.ir This process exemplifies the role of this compound as a key building block in the assembly of medicinally important and structurally intricate heterocyclic compounds.
Exploratory Research in Agrochemical Applications
While the Z-configuration of the methoxyimino group is critical for antibiotic activity, research into structurally similar compounds has revealed that different stereoisomers can possess entirely different biological functions. Notably, the corresponding E-configuration of related iminoacetic acid derivatives is found in certain agrochemicals. For example, the strobilurin class of fungicides includes compounds that feature an E-methoxyimino group. This distinction highlights how a subtle change in stereochemistry—from Z to E—can shift the biological application from antibacterial to antifungal. This has spurred exploratory interest in how isomers of furan-based methoxyimino acids and their analogues could be developed or repurposed for potential use in agrochemical applications, such as fungicides.
| Isomer Configuration | Primary Application | Example Compound Class | Mechanism of Action |
| (Z)-configuration | Antibiotics | Cephalosporins (e.g., Cefuroxime) | Binds to Penicillin-Binding Proteins (PBPs) |
| (E)-configuration | Agrochemicals | Strobilurin Fungicides | Functions as a fungicide |
This compound: A Versatile Building Block in Chemical Synthesis
This compound is a specialized organic compound characterized by a furan ring linked to an ethanoic acid backbone, with a methoxyimino group in the (Z) configuration. While its primary established role is in the pharmaceutical industry as a key intermediate for certain antibiotics, its molecular structure holds potential for broader applications, particularly within the agrochemical sector. This article explores the strategic applications of this compound as a chemical building block, focusing on its potential in the development of novel herbicidal and other agrochemical agents.
The unique combination of a furan moiety, a methoxyimino group, and a carboxylic acid function makes this compound a subject of interest for synthetic chemists. These functional groups offer multiple reaction sites for constructing more complex molecules with potential biological activity.
While direct application of this compound as a herbicide has not been prominently reported, its structural components are found in various agrochemicals. The development of potential herbicidal compounds from this building block would likely involve modifications of its core structure.
One key consideration is the stereochemistry of the methoxyimino group. The (Z)-configuration is known to be crucial for the antibacterial activity of cephalosporin antibiotics derived from this acid. However, in the realm of agrochemicals, particularly strobilurin fungicides which share the methoxyimino feature, the (E)-configuration is often associated with biological activity. Therefore, a synthetic pathway to potential herbicides might involve an initial isomerization step from the (Z)- to the (E)-isomer.
Following such an isomerization, the carboxylic acid group provides a convenient handle for further derivatization. Esterification of the carboxylic acid to form various alkyl or aryl esters is a common strategy in agrochemical design to modify the compound's solubility, stability, and uptake by plants. For instance, reaction with different alcohols in the presence of an acid catalyst can yield a library of ester derivatives.
The furan ring itself can also be a site for modification, although it is a stable aromatic system. The following table outlines a hypothetical synthetic pathway from this compound to a potential herbicidal ester.
| Step | Reaction | Reagents and Conditions | Product | Potential Significance |
| 1 | Isomerization | Acid or light catalysis | (2E)-Furan-2-yl(methoxyimino)ethanoic acid | The (E)-isomer is more commonly found in agrochemicals. |
| 2 | Esterification | Alcohol (e.g., ethanol), acid catalyst (e.g., H₂SO₄), heat | Ethyl (2E)-furan-2-yl(methoxyimino)ethanoate | Ester formation can improve herbicidal efficacy and plant uptake. |
Research into oxime ester derivatives has indicated their potential for herbicidal properties, suggesting that derivatives of furan-2-yl(methoxyimino)ethanoic acid could be promising candidates for new herbicide development.
Beyond herbicides, the structural motifs of this compound suggest a wider potential in agrochemical development. The furan ring is a component of various natural and synthetic compounds with diverse biological activities, including fungicidal and insecticidal properties.
The methoxyimino group is a key toxophore in the highly successful strobilurin class of fungicides. Although these fungicides typically feature a different aromatic system and the (E)-isomer, the presence of this functional group in the furan-based acid suggests a potential starting point for the design of novel fungicides. Modification of the furan ring and the synthesis of various ester or amide derivatives could lead to new compounds with antifungal activity.
Furthermore, furan-containing compounds have been investigated for their insecticidal properties. For example, piperine-based esters containing a furan-2-yl group have demonstrated aphicidal activity. This indicates that derivatives of this compound could be explored for the development of new insecticides.
The table below summarizes the potential agrochemical applications of derivatives based on the structural components of this compound.
| Structural Moiety | Potential Agrochemical Application | Rationale |
| Furan Ring | Fungicide, Insecticide | Present in various bioactive natural products and synthetic pesticides. |
| Methoxyimino Group | Fungicide | Key functional group in strobilurin fungicides. |
| Carboxylic Acid/Ester | Herbicide, Fungicide, Insecticide | Allows for derivatization to modulate activity, solubility, and stability. |
Computational and Theoretical Chemistry Insights into 2z Furan 2 Yl Methoxyimino Ethanoic Acid
Quantum Chemical Investigations of Reaction Mechanisms
Quantum chemistry allows for the detailed study of chemical reactions, including the mapping of potential energy surfaces and the calculation of activation energies. This is particularly useful for understanding the reactivity of the furan (B31954) moiety.
The furan ring is an electron-rich aromatic system, making it susceptible to various chemical transformations. Theoretical studies on furan and its simple derivatives, like 2-methylfuran (B129897) and 2-methoxyfuran (B1219529), have elucidated several key reaction pathways. researchgate.netrsc.org These pathways are also relevant to the furan ring in (2Z)-furan-2-yl(methoxyimino)ethanoic acid.
Key predicted reaction pathways include:
Unimolecular Decomposition: At high temperatures, the furan ring can undergo rearrangement and ring-opening to form acyclic species. Quantum chemical calculations have shown these processes proceed through high-energy carbene intermediates. rsc.org
H-abstraction: Reactions with radicals (e.g., hydroxyl radical, •OH) can involve the abstraction of a hydrogen atom from the furan ring. Theoretical calculations help predict which hydrogen is most susceptible to abstraction by comparing the energy barriers for each position. nih.gov
Radical Addition: An alternative pathway for reaction with radicals is addition to the double bonds of the furan ring. The potential energy surfaces for these reactions can be calculated to determine the most favorable site of attack. nih.gov
For instance, studies on 2-methoxyfuran have shown that the O–CH3 bond is exceptionally weak, suggesting that a primary decomposition pathway involves the loss of a methyl radical. researchgate.netscispace.com
Table 2: Representative Calculated Energy Barriers for Reactions of Furan Derivatives (Note: Data is compiled from studies on related furan compounds to illustrate typical energy values.)
| Reaction Type | Compound | Energy Barrier (kcal/mol) |
| O–CH3 Bond Scission | 2-Methoxyfuran | ~45 |
| H-abstraction from ring | 3-(furan-2-yl)propenoic acid derivatives | Varies by position |
| Ring Opening via Carbene | 2-Methylfuran | High energy intermediate |
These theoretical predictions are vital for understanding the stability and potential degradation pathways of furan-containing molecules.
The electronic structure of a molecule governs its reactivity. DFT calculations are commonly used to determine various electronic properties and reactivity descriptors that predict how a molecule will behave in a chemical reaction. mdpi.com
For the furan ring, its aromaticity arises from the delocalization of six π-electrons over the five-membered ring. derpharmachemica.com The oxygen atom contributes a lone pair of electrons to this system, which makes the ring electron-rich and thus highly reactive towards electrophiles.
Computational analysis can quantify this reactivity through descriptors derived from frontier molecular orbital theory (HOMO and LUMO) and conceptual DFT:
Fukui Functions: These functions indicate the most likely sites for nucleophilic, electrophilic, or radical attack. For furan, calculations show that the carbon atoms adjacent to the oxygen (C2 and C5 positions) are the most susceptible to electrophilic attack. mdpi.com
Electrophilicity Index (ω): This global descriptor quantifies the ability of a molecule to accept electrons. Calculations for furan show it has a low electrophilicity index, consistent with its character as an electron donor (nucleophile). mdpi.com
Table 3: Calculated Local Reactivity Descriptors for Furan (Note: This data for the parent furan molecule illustrates how reactivity is distributed across the ring.) mdpi.com
| Atom | Fukui Function (f+) (for nucleophilic attack) | Fukui Function (f-) (for electrophilic attack) |
| C2 | High | High |
| C3 | Moderate | Low |
| C4 | Moderate | Low |
| C5 | High | High |
| O | Low | Moderate |
These descriptors suggest that reactions like acylation or alkylation on the furan ring of this compound would preferentially occur at the C5 position (since C2 is already substituted).
Structure-Property Relationship Modeling (excluding physical properties)
Structure-Property Relationship (SPR) modeling, often used interchangeably with Structure-Activity Relationship (SAR) modeling in drug discovery, aims to correlate a molecule's chemical structure with its functional properties, such as biological activity. Computational chemistry is a cornerstone of modern SPR.
For this compound, its most important "property" is its ability to function as an effective side chain in antibiotics. Computational insights contribute to understanding this relationship in several ways:
Stereochemistry and Activity: As established, the Z-configuration of the methoxyimino group is essential for activity. Computational models can rationalize this by showing how this specific geometry fits optimally into the active site of bacterial penicillin-binding proteins, while the E-isomer would cause steric clashes or fail to form key interactions. nih.gov
Bioisosteric Replacement: The furan ring itself is a key structural feature. Computational docking and electronic structure analyses can be used to predict the outcomes of replacing the furan ring with other heterocyclic rings (e.g., thiophene, thiazole). Such studies can assess whether a new analog would maintain the necessary electronic properties and binding geometry, potentially leading to improved activity or different pharmacological profiles.
Predicting Reactivity and Metabolism: The reactivity descriptors discussed in section 5.2.2 can be part of a broader model to predict potential metabolic pathways. For example, the susceptibility of the furan ring to oxidation, which can be modeled computationally, is a known metabolic route for many furan-containing drugs. nih.gov Understanding these relationships is crucial for designing molecules with better stability and safety profiles.
In essence, computational modeling provides a theoretical framework that connects the dots between the molecule's structure (the Z-isomer, the furan ring) and its ultimate biological function, guiding the synthesis and development of more effective therapeutic agents.
Theoretical Approaches to Understanding Chemical Behavior
A primary tool in this endeavor is Density Functional Theory (DFT) , a quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. uobaghdad.edu.iq For this compound, DFT calculations can be employed to determine its most stable three-dimensional conformation by optimizing the molecular geometry. These calculations yield crucial data such as bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric accessibility.
Furthermore, DFT and other ab initio quantum chemistry methods can provide deep insights into the electronic properties of the molecule. nih.gov Key parameters that can be calculated include:
Molecular Orbital Analysis: Understanding the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.
Electron Density Distribution: Mapping the electron density reveals the electron-rich and electron-poor regions of the molecule. This is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the surface of the molecule, highlighting regions of positive and negative potential. This is invaluable for understanding intermolecular interactions and predicting how the molecule will interact with other reagents. researchgate.net
Vibrational Frequencies: Theoretical calculations can predict the infrared and Raman spectra of the molecule. researchgate.net By comparing these calculated spectra with experimental data, researchers can confirm the molecular structure and the accuracy of the computational model.
These theoretical approaches provide a foundational understanding of the intrinsic properties of this compound, which is essential for predicting its behavior in chemical reactions. For instance, studies on related furan derivatives have utilized DFT to understand reaction mechanisms and the stability of intermediates. mdpi.comnih.gov
Table 1: Theoretical Geometric Parameters for this compound (Illustrative Data)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G) |
| Bond Lengths (Å) | C=N | 1.285 |
| N-O (methoxy) | 1.410 | |
| C-C (acid) | 1.520 | |
| C=O (carbonyl) | 1.215 | |
| **Bond Angles (°) ** | C-C=N | 121.5 |
| C=N-O | 111.0 | |
| O=C-O | 124.0 | |
| Note: This table contains illustrative data based on typical values from DFT calculations for similar organic molecules and is intended to represent the type of information generated by theoretical studies. |
Predictive Modeling for Derivatives (excluding biological activity)
Building upon the theoretical understanding of the parent compound, computational chemistry allows for the predictive modeling of the physicochemical properties of its derivatives. This in silico approach is highly efficient for screening large numbers of potential new molecules without the need for extensive laboratory synthesis and testing. By systematically modifying the structure of this compound—for example, by introducing different substituents on the furan ring—researchers can predict how these changes will affect various non-biological properties.
Predictive modeling in this context focuses on properties such as:
Solubility: Computational models can predict the solubility of derivatives in various solvents, a critical parameter in chemical process design and material science.
Reactivity Indices: Chemical reactivity descriptors derived from conceptual DFT, such as electrophilicity index, chemical potential, and hardness, can be calculated for a series of derivatives. mdpi.com These indices help in ranking the derivatives based on their expected reactivity in different chemical transformations.
Spectroscopic Properties: The effect of substituents on the NMR chemical shifts or UV-Vis absorption maxima can be modeled, aiding in the structural characterization of newly synthesized compounds. nih.gov
Thermochemical Properties: Heats of formation and reaction energies can be calculated to assess the thermodynamic stability and feasibility of synthetic routes for new derivatives. researchgate.net
For example, a computational study could involve creating a virtual library of derivatives where the hydrogen atoms on the furan ring are replaced by various electron-donating or electron-withdrawing groups. By performing quantum chemical calculations on each derivative, a dataset can be generated that correlates structural modifications with changes in physicochemical properties. This data can be used to build Quantitative Structure-Property Relationship (QSPR) models, which are statistical models that can rapidly predict the properties of even more complex derivatives.
Table 2: Predicted Physicochemical Properties of Substituted Derivatives of this compound (Hypothetical Data)
| Derivative (Substitution on Furan Ring) | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) | Predicted Solubility in Water (logS) |
| Parent Compound (H) | -6.5 | -1.2 | 3.5 | -0.8 |
| 5-Nitro (-NO₂) | -7.2 | -2.0 | 5.8 | -1.1 |
| 5-Methyl (-CH₃) | -6.2 | -1.0 | 3.3 | -0.7 |
| 5-Chloro (-Cl) | -6.8 | -1.5 | 4.2 | -0.9 |
| Note: This table is hypothetical and for illustrative purposes only. The values represent the type of data that would be generated from predictive computational modeling to compare the physicochemical properties of different derivatives. |
These predictive capabilities are invaluable in materials science and synthetic chemistry, enabling a more targeted and efficient approach to the design of new compounds with specific, non-biological functionalities.
Advanced Analytical and Characterization Research on 2z Furan 2 Yl Methoxyimino Ethanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of (2Z)-furan-2-yl(methoxyimino)ethanoic acid, providing detailed information about the molecule's proton and carbon frameworks.
¹H NMR for Proton Environment Elucidation
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the distinct chemical environments of protons within the molecule. The expected ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would feature signals corresponding to the furan (B31954) ring protons, the methoxy (B1213986) group protons, and the carboxylic acid proton.
The three protons on the 2-substituted furan ring are chemically non-equivalent and typically appear as distinct multiplets due to spin-spin coupling. stackexchange.com Specifically, the proton at the 5-position (H5) is expected at the lowest field, followed by the H3 and H4 protons. researchgate.net The methoxy group (–OCH₃) protons are expected to appear as a sharp singlet, typically in the range of 3.5–4.0 ppm. libretexts.org The acidic proton of the carboxylic acid (–COOH) group is characteristically found far downfield, often as a broad singlet between 10 and 13 ppm. princeton.edu
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -COOH | 11.0 - 13.0 | Broad Singlet |
| Furan H5 | 7.4 - 7.8 | Doublet of doublets |
| Furan H3 | 6.6 - 7.0 | Doublet of doublets |
| Furan H4 | 6.4 - 6.6 | Doublet of doublets |
Note: Predicted values are based on typical chemical shift ranges for the respective functional groups. libretexts.orgprinceton.edunetlify.app
¹³C NMR for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon backbone. nih.gov For this compound, seven distinct signals are anticipated, corresponding to each unique carbon atom in the structure.
The carbonyl carbon of the carboxylic acid is expected to resonate at the lowest field, typically in the 160–185 ppm range. princeton.eduoregonstate.edu The imino carbon (C=N) also appears downfield. The four carbons of the furan ring will have characteristic shifts, with the carbon atom bonded to the substituent (C2) and the carbon adjacent to the oxygen atom (C5) appearing at a lower field than the other two (C3 and C4). publish.csiro.au The methoxy carbon (–OCH₃) signal is expected in the 50–90 ppm region. pdx.edulibretexts.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C OOH | 160 - 170 |
| Furan C 2 | 145 - 155 |
| C =N-OCH₃ | 140 - 150 |
| Furan C 5 | 140 - 148 |
| Furan C 3 | 110 - 120 |
| Furan C 4 | 110 - 120 |
Note: Predicted values are based on typical chemical shift ranges and substituent effects. oregonstate.edupublish.csiro.aucompoundchem.com
Advanced NMR Techniques for Stereochemical Assignment
The specific (Z) stereochemistry of the methoxyimino group is a critical structural feature. Advanced 2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are employed for its unambiguous confirmation. mdpi.com The Nuclear Overhauser Effect (NOE) is observed between protons that are in close spatial proximity (typically <5 Å), regardless of through-bond connectivity. libretexts.orgwikipedia.org
For the (Z)-isomer of this compound, the methoxy group (–OCH₃) and the furan ring are on the same side of the C=N double bond. Consequently, a NOESY experiment would be expected to show a cross-peak, indicating a spatial correlation between the protons of the methoxy group and the H3 proton of the furan ring. mdpi.com The absence of this correlation and the potential presence of a correlation to the carboxylic acid proton would suggest the (E)-isomer. Such experiments provide definitive proof of the compound's stereochemistry in solution. researchgate.netresearchgate.net
Mass Spectrometry Techniques for Molecular Identification
Mass spectrometry (MS) is a powerful analytical technique that provides information on the mass-to-charge ratio of ions, allowing for the determination of molecular weight and structural features. wikipedia.org
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally determining the elemental composition of a molecule. libretexts.org Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS measures the mass-to-charge ratio to several decimal places. researchgate.netlibretexts.org This high precision allows for the calculation of an exact mass.
The molecular formula of this compound is C₇H₇NO₄. Based on the precise masses of the most abundant isotopes of carbon (¹²C = 12.00000 amu), hydrogen (¹H = 1.00783 amu), nitrogen (¹⁴N = 14.0031 amu), and oxygen (¹⁶O = 15.9949 amu), the calculated monoisotopic (exact) mass is 169.0375 Da. libretexts.org An HRMS instrument can measure the molecular ion peak with sufficient accuracy (typically with an error of less than 5 ppm) to confirm this specific elemental formula, distinguishing it from other potential formulas that might have the same nominal mass. nih.gov
Fragmentation Pattern Analysis for Structural Confirmation
In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. libretexts.orgchemguide.co.uk When the molecular ion is subjected to energy (e.g., through electron impact or collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions. wikipedia.org
For this compound, key fragmentation pathways can be predicted. Common fragmentations for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) or the loss of the entire carboxyl group as COOH (M-45) or CO₂ (M-44). libretexts.org The furan ring itself can undergo characteristic fragmentation. researchgate.net Further fragmentation could involve the cleavage of the N–O bond, leading to the loss of a methoxy radical (•OCH₃, M-31), or cleavage at the imine bond. Analysis of the masses of these resulting fragment ions allows for a piecemeal reconstruction of the molecule, confirming the connectivity of the furan ring, the methoxyimino group, and the ethanoic acid moiety, thereby corroborating the structure determined by NMR. imreblank.ch
Chromatographic Separations and Purity Assessment
Chromatographic techniques are fundamental in the analysis of this compound, ensuring its chemical purity and correct isomeric form, which are critical for its primary application as a key intermediate in the synthesis of cephalosporin (B10832234) antibiotics like cefuroxime (B34974). nih.gov These methods allow for the separation, identification, and quantification of the main compound, its isomers, and any process-related impurities.
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and isomeric integrity of this compound. The presence of the E-isomer is a critical quality attribute to control, as the Z-configuration at the methoxyimino group is essential for the biological activity of the final antibiotic product. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this analysis.
Detailed research findings indicate that a well-validated RP-HPLC method can effectively separate the desired (Z)-isomer from its (E)-isomer and other synthesis-related impurities. nih.govmedcraveonline.com The separation is typically achieved on a C8 or C18 stationary phase, which provides the necessary hydrophobicity to retain the analyte and related substances. annalsofrscb.roresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (such as potassium dihydrogen phosphate) and an organic modifier like methanol (B129727) or acetonitrile. medcraveonline.comresearchgate.net Isocratic elution is often sufficient for routine purity testing, providing a balance between resolution and analysis time. pensoft.net Detection is commonly performed using a UV detector set at a wavelength where the furan ring and conjugated system exhibit strong absorbance, typically around 278 nm. annalsofrscb.roresearchgate.net
Method validation according to ICH guidelines demonstrates the method's linearity, precision, accuracy, and specificity, ensuring reliable quantification of impurities. nih.govpensoft.net The method's ability to separate the (Z)- and (E)-isomers is paramount, as their structural similarity can make separation challenging. nih.gov The retention times will differ slightly, with the main (Z)-isomer peak being significantly larger than any (E)-isomer impurity peak in a high-purity sample.
Table 1: Representative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Instrumentation | High-Performance Liquid Chromatography system with UV/VIS Detector |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.02M Potassium Dihydrogen Phosphate Buffer (pH adjusted) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-35 °C |
| Detection | UV at 278 nm |
| Injection Volume | 10-20 µL |
| Run Time | Approximately 25-35 minutes |
While HPLC is ideal for analyzing the non-volatile active compound and related impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the identification and quantification of volatile and semi-volatile impurities. thermofisher.com These impurities can originate from the synthetic process, including residual solvents, unreacted starting materials, or by-products of side reactions. thermofisher.com Their presence is strictly controlled in pharmaceutical intermediates.
The analytical process involves dissolving the sample in a suitable solvent and injecting it into the GC system. A capillary column, such as an HP-5MS or equivalent, is used to separate the volatile components based on their boiling points and affinity for the stationary phase. nih.gov The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both identification and quantification. walshmedicalmedia.com The mass spectrometer's high sensitivity allows for the detection of impurities at trace levels. thermofisher.com
Potential volatile impurities in the production of this compound could include solvents like methanol or ethanol (B145695) used in the synthesis or purification steps. The identification of these impurities is confirmed by comparing their mass spectra to established libraries like the NIST database. thermofisher.com
Table 2: Potential Volatile Impurities and Typical GC-MS Parameters
| Parameter | Condition |
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate (e.g., 1 mL/min) |
| Injector Temperature | 280 °C |
| Oven Program | Initial temp 40 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Mass Range | 35-500 amu |
| Potential Impurities | Methanol, Ethanol, Tetrahydrofuran, Acetic Anhydride |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. For this compound, IR spectroscopy provides direct evidence for the key structural components, confirming the presence of the carboxylic acid, the furan ring, and the methoxyimino group. The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies, which are characteristic of the bonds within the molecule.
The IR spectrum of this compound (often analyzed as its more stable ammonium (B1175870) salt) displays a series of characteristic absorption bands. A very broad absorption in the region of 3300-2500 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group, which is often involved in hydrogen bonding. The sharp, strong absorption band around 1737 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid.
The presence of the furan ring is confirmed by C-H stretching vibrations slightly above 3000 cm⁻¹ and characteristic C=C in-ring stretching absorptions in the 1600-1400 cm⁻¹ region. The C-O-C stretching of the furan ether linkage typically appears in the fingerprint region. Furthermore, the spectrum will show absorptions corresponding to the C=N stretch of the imine and the N-O stretch of the oxime ether, which are key to identifying the methoxyimino moiety.
Table 3: Key IR Absorption Bands for this compound Ammonium Salt
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300–2500 (broad) | O–H Stretch | Carboxylic Acid |
| ~3128 | C–H Stretch | Furan Ring |
| ~1737 | C=O Stretch | Carboxylic Acid |
| ~1646 | C=N Stretch | Methoxyimino |
| ~1608, ~1582 | C=C Stretch (in-ring) | Furan Ring |
| ~1483 | C-H Bend | Methyl (methoxy) |
Data derived from analysis of the ammonium salt form.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, single-crystal X-ray diffraction (SCXRD) is invaluable for unambiguously confirming the Z-configuration of the methoxyimino group, which is a critical stereochemical feature. This technique provides precise data on bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's conformation in the solid state.
The analysis involves irradiating a single crystal of the compound with an X-ray beam. The diffraction pattern produced by the electrons in the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. The results not only confirm the molecular structure but also provide insights into intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack together in the crystal lattice. nih.gov For carboxylic acids, hydrogen bonding between the acid groups is a common and important packing feature. nih.gov
Table 4: Representative X-ray Crystallographic Data for a Furan Oxime Derivative
| Parameter | Example Data (from a related structure) |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell a (Å) | ~5.95 |
| Unit Cell b (Å) | ~9.49 |
| Unit Cell c (Å) | ~17.29 |
| Angle β (°) | ~96.94 |
| Volume (ų) | ~970 |
| Z (molecules/cell) | 4 |
| Key Bond Lengths | C=O (~1.21 Å), C=N (~1.27 Å), N-O (~1.44 Å) |
| Interactions | O-H···N or O-H···O Hydrogen Bonding, π–π stacking of furan rings |
Note: Data presented is representative and derived from published crystal structures of closely related furan oxime compounds for illustrative purposes. nih.govresearchgate.net
Patent Landscape and Commercialization Research of 2z Furan 2 Yl Methoxyimino Ethanoic Acid
Analysis of Key Patents in Synthetic Routes
Patents concerning the synthesis of (2Z)-furan-2-yl(methoxyimino)ethanoic acid primarily focus on overcoming challenges related to reaction yield and, crucially, the stereoselectivity of the methoxyimino group. The desired (Z)-isomer (also referred to as the syn-isomer) is the biologically active configuration required for the resulting antibiotic's function.
Achieving a high yield of the correct stereoisomer is a dominant theme in the patent literature. Various patented methods have introduced innovations to improve upon traditional synthetic routes, which often suffered from low conversion rates and poor selectivity.
Another patented approach, CN101357911A, focuses on improving yield and environmental safety by altering the reaction solvent. Instead of traditional organic solvents like ethanol (B145695), this method uses water. By carefully controlling the reaction's pH (preferably between 3.5 and 4), temperature, and raw material proportions, this process reports a product yield of over 80%, a substantial improvement over prior art yields that were often in the range of 56-57%. google.com
In contrast, other documented processes have reported lower efficiencies. For instance, methods starting from acetyl furan (B31954) that proceed through oximation and hydrolysis steps have been reported with total recoveries of around 53%. google.com
The following table summarizes and compares key innovations from different patents.
Interactive Data Table: Comparison of Patented Synthetic Routes
| Patent No. | Starting Material | Key Innovation | Reported Yield | Reported Stereoselectivity |
|---|---|---|---|---|
| CN105330627A | 2-Acetylfuran (B1664036) | Metal salt catalysis and UV light irradiation | 85% | 97% (Z-isomer) |
| CN101357911A | 2-Oxo-2-furyl acetate | Use of water as a solvent with precise pH control | >80% | Not specified |
| CN101538255 (as cited in CN106187960A) | Acetyl furan | Multi-step process via oximation and hydrolysis | 53% | Not specified |
Proprietary Process Technologies
Proprietary technologies are centered on the unique steps that afford a competitive advantage in terms of cost, efficiency, purity, or environmental impact.
Catalysis and Photochemistry: The method described in patent CN105330627A establishes a proprietary process by combining metal salt (copper sulfate (B86663) pentahydrate) catalysis for the initial oxidation of 2-acetylfuran with subsequent UV light irradiation. google.com The use of photochemistry to drive the isomerization towards the desired Z-isomer is a distinct and protected technology that directly addresses the critical challenge of stereoselectivity. google.com
Aqueous Phase Synthesis: Patent CN101357911A claims a process characterized by the use of water as the reaction solvent, replacing ethanol. This "green chemistry" approach is a key proprietary aspect, as it reduces costs associated with volatile organic solvents, improves the operating environment, and lessens environmental pollution. The precise control of pH using inorganic acids and bases within this aqueous system to maximize yield is central to the patent's claims. google.com
Patent Activity in Pharmaceutical Intermediate Manufacturing
The patent activity for this compound is heavily influenced by its application as a crucial building block for antibiotics. The intellectual property strategy often involves protecting not just the final drug but also the key intermediates that are essential for its synthesis.
This compound is an indispensable side-chain precursor for Cefuroxime (B34974), a widely used antibiotic. google.comgoogle.com Patents for Cefuroxime and its orally administered prodrug form, Cefuroxime axetil, such as US4994567A and US20040077850A1, focus on the final active pharmaceutical ingredient (API) and its formulations. google.comgoogle.com
While these API-focused patents may not detail the synthesis of the furan-based side chain, their claims on the final Cefuroxime molecule inherently protect the entire manufacturing chain. The commercial viability of producing this compound is thus directly tied to the patent protection and market exclusivity of Cefuroxime. Any company wishing to produce generic Cefuroxime must first ensure that the patents covering the synthesis of its key intermediates have expired or develop a novel, non-infringing synthetic route.
The strategy of modifying side chains to create new antibiotics with improved properties is a common practice in the development of cephalosporins. The (2Z)-(methoxyimino)acetyl group is a recurring motif, but the ring structure attached to it is varied to modulate the antibiotic's spectrum of activity and stability against β-lactamases.
For example, Cefuroxime features the furan-2-yl group. google.com In contrast, the veterinary antibiotic Ceftiofur, another third-generation cephalosporin (B10832234), incorporates a different side chain derived from [(2Z)-(2-tritylamino-4-thiazolyl) methoxyimino] acetic acid. epo.org This illustrates a broader patent strategy in the pharmaceutical industry: securing intellectual property on novel side-chain acids that can be attached to the core cephalosporin nucleus (7-aminocephalosporanic acid). The patent coverage in this field is therefore multi-layered, encompassing the final drug, prodrug esters, and the unique chemical intermediates that enable their synthesis and confer their specific therapeutic properties.
Emerging Patent Trends and Strategic Research Directions
The patent landscape for this compound and related intermediates is expected to evolve in response to economic, regulatory, and technological pressures.
Emerging Patent Trends:
Green Chemistry: Following the direction set by patents like CN101357911A, future patent applications are likely to emphasize environmentally benign processes. This includes the use of aqueous solvents, recyclable catalysts, and processes that minimize waste generation.
Catalytic Efficiency: There is a continuing trend toward the discovery of more efficient catalysts that can improve reaction rates, yields, and stereoselectivity under milder conditions. Research into novel homogeneous and heterogeneous catalysts for the synthesis of this intermediate is an active area.
Continuous Manufacturing: A shift from batch processing to continuous flow chemistry is a major trend in pharmaceutical manufacturing. Future patents may claim the synthesis of this compound using continuous flow reactors, which can offer superior control over reaction parameters, improved safety, and greater scalability.
Strategic Research Directions:
Biocatalysis: The use of enzymes to catalyze specific reaction steps could offer unparalleled stereoselectivity and eliminate the need for harsh reagents and conditions. Research into engineered enzymes for the synthesis of the Z-isomer is a promising strategic direction.
Renewable Feedstocks: Since the furan ring can be derived from biomass (e.g., from furfural), there is a strategic interest in developing synthetic routes that utilize renewable starting materials. nih.govmdpi.com This aligns with global sustainability goals and may offer long-term cost advantages.
Advanced Purification Techniques: Developing more efficient and cost-effective methods for purifying the final acid is crucial. Research into advanced crystallization techniques or chromatography methods that can effectively remove impurities, including the unwanted (E)-isomer, will be vital for producing high-purity intermediates required for pharmaceutical use.
Q & A
Q. What are the common synthetic routes for (2Z)-furan-2-yl(methoxyimino)ethanoic acid in laboratory settings?
The compound is typically synthesized via alkaline hydrolysis of its methyl ester precursor (e.g., kresoxim-methyl). A standard method involves refluxing the ester with 1 N NaOH in acetone, followed by neutralization with HCl and crystallization from methanol . Key parameters include reaction time (12 hours at 343 K) and pH control during neutralization to ensure high purity.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Single-crystal X-ray diffraction (SCXRD) is critical for resolving its stereochemistry and confirming the Z-configuration. Bond lengths (e.g., C=O at ~1.21 Å) and angles (e.g., dihedral angles between aromatic rings at ~59.6°) are validated using SCXRD . Complementary techniques like IR spectroscopy (for O–H and C=O stretches) and NMR (for methoxyimino and furan protons) further verify functional groups .
Q. How does X-ray crystallography contribute to understanding intermolecular interactions in this compound?
SCXRD reveals O–H···O hydrogen bonds forming inversion dimers (e.g., carboxylate dimer distance ~2.67 Å) and π–π stacking between aromatic rings (centroid separation ~3.70 Å). Software like SHELXL and CrysAlis PRO refine these interactions, while ORTEP-3 visualizes molecular packing. These insights guide stability assessments and co-crystal design .
Advanced Research Questions
Q. What computational methods are recommended for modeling the electronic structure of this compound, and how do they compare with experimental data?
Density Functional Theory (DFT) with Generalized Gradient Approximation (GGA) functionals (e.g., PW91 ) accurately predicts molecular orbitals and charge distribution. Plane-wave basis sets (e.g., in VASP ) optimize geometry and compare with SCXRD data. Discrepancies in bond angles (>1°) may arise from solvent effects in experiments, requiring hybrid functionals (e.g., B3LYP) for improved accuracy .
Q. How can researchers resolve discrepancies between observed hydrogen bonding patterns and theoretical predictions?
Discrepancies often stem from dynamic effects (e.g., temperature, crystal packing) not modeled in static DFT. Ab initio molecular dynamics (AIMD) simulations or using periodic boundary conditions in VASP can account for lattice constraints. Refinement tools in SHELX adjust thermal parameters to align experimental and theoretical hydrogen bond lengths .
Q. What strategies optimize reaction yields and purity during synthesis under varying catalytic conditions?
Kinetic studies using HPLC or LC-MS identify byproducts (e.g., E-isomer formation during hydrolysis). Catalytic optimization involves screening bases (e.g., KOH vs. NaOH) and solvents (polar aprotic vs. protic). Reaction monitoring via in-situ IR or Raman spectroscopy ensures minimal degradation. For scale-up, flow chemistry reduces side reactions .
Methodological Considerations
- Crystallographic Refinement : Use SHELXL for least-squares refinement and ORTEP-3 for graphical representation of thermal ellipsoids.
- Computational Workflow : Combine VASP for periodic calculations and Gaussian for molecular-level DFT. Validate with SCXRD bond metrics .
- Synthetic Monitoring : Employ inline analytics (e.g., ReactIR) to track reaction progress and minimize impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
